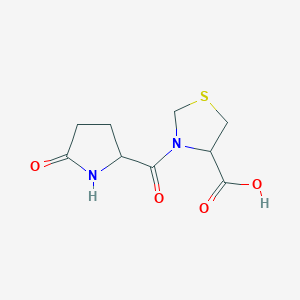

3-Pyroglutamylthiazolidine-4-carboxylic acid

概要

説明

化合物「p53 および MDM2 蛋白質相互作用阻害剤(キラル)」は、p53 蛋白質と MDM2 蛋白質との相互作用を阻害するように設計された低分子阻害剤です。腫瘍抑制遺伝子 TP53 によってコードされる p53 蛋白質は、細胞周期の調節と腫瘍形成の予防に重要な役割を果たします。MDM2 蛋白質は、p53 の分解を促進することにより、p53 を負に調節します。 p53 と MDM2 の相互作用を阻害すると、p53 の腫瘍抑制機能が回復するため、この化合物は癌治療のための有望な候補となります .

準備方法

合成経路と反応条件

p53 および MDM2 蛋白質相互作用阻害剤の合成は、通常、主要な中間体の形成と最終的なカップリング反応を含む複数の手順を伴います。 一般的なアプローチの1つは、環化と官能基修飾を含む一連の反応によって合成されるスピロオキシンドールを使用することです . 反応条件は、多くの場合、高い収率とエナンチオ選択性を得るために、特定の触媒、溶媒、および温度制御を必要とします。

工業生産方法

これらの阻害剤の工業生産には、最終生成物の純度とエナンチオ選択性を維持しながら、合成経路をスケールアップすることが含まれます。 これには、多くの場合、反応条件の最適化、連続フロー反応器の使用、およびクロマトグラフィーや結晶化などの精製技術の実施が必要となります .

化学反応の分析

反応の種類

p53 および MDM2 蛋白質相互作用阻害剤は、次のものを含むさまざまな化学反応を受けます。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基で置き換える。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます。 反応条件は、特定の変換によって異なりますが、多くの場合、制御された温度と不活性雰囲気を伴います .

主要な生成物

これらの反応から生成される主要な生成物は、一般的に、p53 および MDM2 蛋白質に対する結合親和性と選択性を高める特定の官能基を持つ所望の阻害剤です .

科学研究への応用

p53 および MDM2 蛋白質相互作用阻害剤は、幅広い科学研究への応用があります。

化学: タンパク質間相互作用を研究し、新しい合成方法を開発するためのツールとして使用されます。

生物学: 細胞周期調節とアポトーシスにおける p53 と MDM2 の役割を理解するための研究に使用されます。

科学的研究の応用

3-Pyroglutamylthiazolidine-4-carboxylic acid, a derivative of thiazolidine-4-carboxylic acid, has garnered attention in scientific research due to its diverse applications, particularly in the fields of pharmacology and biochemistry. This compound exhibits a range of biological activities, including immunostimulation, anti-inflammatory effects, and potential antioxidant properties. Below is a detailed exploration of its applications, supported by relevant studies and findings.

Immunostimulatory Effects

This compound has been reported to possess significant immunostimulating properties. Research indicates that derivatives of this compound can enhance immune responses, making them potential candidates for therapeutic applications in immunocompromised conditions. For instance, studies have shown that these compounds can modulate cytokine production and improve the activity of immune cells such as macrophages and lymphocytes .

Anti-inflammatory Properties

The compound is also recognized for its anti-inflammatory effects. It has been demonstrated to inhibit pro-inflammatory cytokines and mediators, which could be beneficial in treating various inflammatory diseases. Experimental models have indicated that this compound derivatives can reduce inflammation in conditions such as arthritis and other autoimmune disorders .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. This property is particularly relevant in neurodegenerative diseases and aging processes, where oxidative stress plays a critical role. Studies suggest that this compound can scavenge free radicals and enhance the body's antioxidant defenses .

Liver Disease Treatment

The compound has been clinically utilized for over two decades in the treatment of liver diseases. Its derivatives have shown effectiveness in alleviating liver toxicity and improving liver function parameters in both animal models and human studies. The combination of this compound with folic acid has been particularly noted for its revitalizing effects on biochemical markers associated with liver health .

Cancer Research

Although initial studies suggested that thiazolidine-4-carboxylic acid could reverse tumor cell transformation, subsequent research has yielded mixed results regarding its efficacy against cancer. While some studies indicate potential anti-cancer properties, further investigations are necessary to confirm these findings and understand the mechanisms involved .

Table: Summary of Research Findings on this compound

作用機序

これらの阻害剤の作用機序は、MDM2 蛋白質に結合し、それによって p53 蛋白質との相互作用を妨げることを含みます。これにより、p53 が安定化して活性化され、癌細胞で細胞周期停止とアポトーシスを誘導することができます。 分子標的は、MDM2 の N 末端ドメインと p53 のトランス活性化ドメインが含まれます . 関与する経路は、主に DNA 修復、アポトーシス、老化などのさまざまな細胞プロセスを調節する p53 シグナル伝達経路に関連しています .

類似の化合物との比較

類似の化合物

Nutlin-3a: MDM2 の N 末端に結合し、p53 との相互作用を阻害するよく知られた阻害剤です.

RG7112: p53-MDM2 相互作用を標的とし、前臨床研究で有望な結果を示した別の阻害剤です.

MI-77301: MDM2 に対して高い親和性を有するスピロオキシンドール系阻害剤です.

独自性

p53 および MDM2 蛋白質相互作用阻害剤(キラル)は、そのキラル性により、結合特異性を高め、オフターゲット効果を軽減することができます。 このキラル特性により、相互作用におけるエナンチオ選択性が向上し、治療上の成果が改善される可能性があります .

類似化合物との比較

Similar Compounds

Nutlin-3a: A well-known inhibitor that binds to the N-terminus of MDM2 and blocks its interaction with p53.

RG7112: Another inhibitor that targets the p53-MDM2 interaction and has shown promise in preclinical studies.

MI-77301: A spirooxindole-based inhibitor with high affinity for MDM2.

Uniqueness

The p53 and MDM2 proteins-interaction-inhibitor (chiral) is unique due to its chiral nature, which can enhance its binding specificity and reduce off-target effects. This chiral property allows for better enantioselectivity in its interactions, potentially leading to improved therapeutic outcomes .

生物活性

3-Pyroglutamylthiazolidine-4-carboxylic acid (also known as PGTCA) has garnered attention for its diverse biological activities, particularly in the fields of immunology, oncology, and toxicology. This compound is recognized for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and immunostimulatory properties. Below, we explore the biological activity of PGTCA in detail, supported by research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is a derivative of thiazolidine-4-carboxylic acid and pyroglutamic acid. Its molecular formula is with a molecular weight of approximately 244.27 g/mol. The compound is characterized by the presence of a thiazolidine ring, which plays a crucial role in its biological activity.

The biological effects of PGTCA are mediated through several mechanisms:

- Antioxidant Activity : PGTCA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Immunomodulation : Research indicates that PGTCA enhances the maturation of dendritic cells and increases the expression of toll-like receptors (TLRs), which are vital for initiating immune responses. This effect leads to a greater differentiation of naïve T-cells into Th1 cells, enhancing the immune response against pathogens .

- Anti-inflammatory Effects : PGTCA inhibits tumor necrosis factor-alpha (TNF-α) induced signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway. This inhibition reduces inflammation and may alleviate conditions associated with chronic inflammatory diseases .

1. Hepatoprotection

A significant study demonstrated that PGTCA protects against paracetamol-induced liver damage in rat models. The compound was administered at various doses (1, 10, or 50 mg/kg) prior to paracetamol exposure. Results showed a marked decrease in liver impairment and mortality rates compared to control groups . The histopathological examination confirmed reduced necrosis and improved liver function markers.

2. Radioprotection

In another experimental setup, PGTCA was evaluated for its radioprotective effects on mice exposed to ionizing radiation. Mice treated with PGTCA exhibited significantly lower mortality rates and enhanced survival compared to untreated controls. The compound's ability to mitigate radiation-induced oxidative stress was highlighted as a key factor in its protective mechanism .

Pharmacokinetics

The pharmacokinetic profile of PGTCA suggests rapid absorption and distribution within biological systems. Its interaction with proteins containing N-terminal cysteine through thiazolidine formation facilitates efficient bioavailability and enhances its therapeutic potential . The compound's stability under physiological conditions further supports its application in clinical settings.

Research Findings Summary Table

特性

IUPAC Name |

3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861268 | |

| Record name | 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117241-40-4 | |

| Record name | Pidotimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。